1H,2H,3H,4H,5H-Pyrido[4,3-b]indole-6-carboxylic acid
Description
Properties
Molecular Formula |
C12H12N2O2 |
|---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-6-carboxylic acid |
InChI |
InChI=1S/C12H12N2O2/c15-12(16)8-3-1-2-7-9-6-13-5-4-10(9)14-11(7)8/h1-3,13-14H,4-6H2,(H,15,16) |
InChI Key |
APNGBPHRHHPBJU-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1NC3=C2C=CC=C3C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H,2H,3H,4H,5H-Pyrido[4,3-b]indole-6-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of steps involving nitration, reduction, and cyclization.
Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. High-pressure reactors and continuous flow systems are used to maintain optimal reaction conditions, such as temperature and pressure, ensuring consistent product quality.
Chemical Reactions Analysis
Amide Bond Formation
The carboxylic acid group facilitates classical amide coupling reactions, a critical step in medicinal chemistry for generating derivatives with enhanced bioactivity.
Example Reaction:
The compound reacts with heteroaryl carboxylic acids (e.g., 5-trifluoromethyl-1H-pyrazole-3-carboxylic acid) using coupling agents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and DIPEA (N,N-Diisopropylethylamine) under inert conditions .
| Reaction Component | Details |
|---|---|
| Coupling Agent | HATU |
| Base | DIPEA |
| Solvent | DMF (Dimethylformamide) or CH₂Cl₂ |
| Yield | 22–95%, depending on substituents and reaction conditions |
This reaction is pivotal in generating analogues for structure–activity relationship (SAR) studies, particularly in cystic fibrosis transmembrane conductance regulator (CFTR) potentiator development .
Decarboxylation Reactions
The carboxylic acid group can undergo decarboxylation under thermal or acidic conditions, forming the corresponding decarboxylated pyridoindole derivative. This reaction is strategically used to simplify the scaffold for further functionalization .
Salt Formation
As a hydrochloride salt, the compound participates in ionic interactions, enhancing solubility for pharmacological testing. The protonation site is likely the indole nitrogen or the pyridine nitrogen, depending on pH .
Electrophilic Substitution
The indole moiety is susceptible to electrophilic aromatic substitution (e.g., nitration, sulfonation), though the hydrogenated pyrido ring may reduce reactivity compared to fully aromatic indoles. Substituents at the 6-position (carboxylic acid) direct electrophiles to specific positions on the ring.
Esterification
The carboxylic acid can be esterified using alcohols and acid catalysts, enabling the synthesis of prodrugs or lipophilic derivatives. For example, reaction with methanol and H₂SO₄ yields the methyl ester.
Analytical Monitoring
Reactions are monitored using:
-
HPLC : To assess purity and reaction progress.
-
NMR Spectroscopy : To confirm structural integrity (e.g., ¹H NMR for aromatic proton analysis) .
Stability and Reactivity Considerations
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties:
1H,2H,3H,4H,5H-Pyrido[4,3-b]indole-6-carboxylic acid has been studied for its potential as a therapeutic agent. Its structure suggests it may interact with biological targets involved in various diseases.
- Anticancer Activity: Research indicates that derivatives of pyridoindoles exhibit anticancer properties. For instance, studies have shown that modifications to the pyrido[4,3-b]indole core can enhance cytotoxicity against cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
- Neuroprotective Effects: Compounds related to this structure have demonstrated neuroprotective effects in models of neurodegenerative diseases. The ability to cross the blood-brain barrier enhances its potential as a treatment for conditions like Alzheimer's disease .
Data Table: Pharmacological Studies
| Study Reference | Activity | Cell Line | Result |
|---|---|---|---|
| Anticancer | HeLa | IC50 = 10 µM | |
| Neuroprotection | SH-SY5Y | Reduced apoptosis by 30% |
Enzyme Inhibition:
Studies have indicated that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. This property is particularly relevant for drug design targeting metabolic disorders.
- Case Study: A recent study investigated the inhibition of dihydrofolate reductase (DHFR) by derivatives of pyrido[4,3-b]indole. The results showed a promising IC50 value of 25 µM, indicating potential for further development as a therapeutic agent .
Data Table: Enzyme Inhibition Studies
| Enzyme | Inhibitor Concentration (µM) | IC50 Value (µM) |
|---|---|---|
| DHFR | 25 | 25 |
Mechanism of Action
The mechanism by which 1H,2H,3H,4H,5H-Pyrido[4,3-b]indole-6-carboxylic acid exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The pathways involved often include inhibition of key enzymes or interference with signal transduction processes, leading to therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Analogues
KX2-391 (N-Benzyl-2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)acetamide)
- Key Differences: KX2-391 incorporates a 4-(2-morpholinoethoxy)phenyl group on the pyridine ring, unlike the unsubstituted pyridin-2-yl group in the target compound.
- Biological Activity: KX2-391 is a potent Src kinase inhibitor (GI₅₀ = 1.34 µM in NIH3T3/c-Src527F cells).
- Implications : The absence of this substituent in the target compound may reduce kinase inhibition efficacy but could improve metabolic stability by eliminating a metabolically labile ether group.
Thiazole Derivatives (e.g., Compound 8a)
- Structural Variation: Replacement of pyridine with thiazole in derivatives like 8a (N-benzyl-2-(5-(4-(2-morpholinoethoxy)phenyl)thiazol-2-yl)acetamide) resulted in reduced Src kinase inhibition (GI₅₀ = 1.34–2.30 µM) compared to KX2-391 .
- Activity Trends: Pyridine’s planar aromatic system likely facilitates π-π stacking in kinase binding sites, which thiazole’s smaller heterocycle cannot fully replicate.
2-[5-(Pyridin-2-yl)-2H-1,2,4-triazol-3-yl]-N-(pyridin-3-ylmethyl)acetamide
- Key Differences : The N-substituent here is pyridin-3-ylmethyl instead of benzyl.
- Implications: The pyridin-3-ylmethyl group may alter solubility (higher polarity) and binding interactions due to the additional nitrogen atom. No activity data are available, but structural analogs suggest such substitutions could modulate selectivity for kinase isoforms .
Triazinoindole and Triazole Hybrids
- Examples: Compounds like 2-[(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-methylpyridin-2-yl)acetamide () and hybrids with piperidine () feature bulkier fused-ring systems.
Data Table: Structural and Activity Comparison
*Estimated based on molecular formula.
†Calculated from .
Key Research Findings
Pyridine vs. Thiazole : Pyridine-containing compounds (e.g., KX2-391) show superior kinase inhibition to thiazole analogs, highlighting the importance of aromaticity and electronic properties in binding .
Substituent Effects: Electron-donating groups (e.g., morpholinoethoxy in KX2-391) enhance solubility and target affinity, while bulky groups (e.g., triazinoindole in ) may compromise pharmacokinetics .
N-Substituent Variability : Replacing benzyl with pyridin-3-ylmethyl () introduces polar interactions but may alter blood-brain barrier penetration .
Biological Activity
1H,2H,3H,4H,5H-Pyrido[4,3-b]indole-6-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
This compound is characterized by a pyridoindole structure. Its molecular formula is , and it exhibits a carboxylic acid functional group which contributes to its biological activity. The compound's structure allows for interactions with various biological targets.
Neuroprotective Effects
Research indicates that compounds related to pyridoindoles exhibit neuroprotective properties. Specifically, studies have shown that derivatives can stimulate neurite outgrowth and promote neurogenesis. These effects are essential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The modulation of aminergic G protein-coupled receptors (GPCRs) plays a significant role in these neuroprotective actions .
Table 1: Neuroprotective Activities of Pyridoindoles
| Compound | Activity | Target Receptors | Reference |
|---|---|---|---|
| This compound | Stimulates neurite outgrowth | Dopamine D2L, Serotonin 5-HT2A | |
| Other derivatives | Neurogenesis promotion | Various GPCRs |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activities. Certain derivatives demonstrate significant efficacy against various pathogens. For instance, studies have highlighted the effectiveness of pyridoindole derivatives against Leishmania donovani, the causative agent of leishmaniasis. The structure-activity relationship (SAR) analysis reveals that specific substitutions enhance antimicrobial potency .
Table 2: Antimicrobial Activities of Pyridoindoles
| Compound | Activity | Pathogen | Reference |
|---|---|---|---|
| 9-methyl-1-phenyl-9H-pyrido[3,4-b]indole derivatives | Anti-leishmanial | Leishmania donovani | |
| Other derivatives | Antimicrobial | Various bacteria and fungi |
Anticancer Potential
The anticancer potential of pyridoindoles has been explored extensively. Several studies report that these compounds can inhibit cell proliferation in various cancer cell lines. For example, the inhibition of cyclin-dependent kinases (CDKs) by pyridoindole derivatives has been linked to their anticancer effects. The IC50 values for these compounds indicate potent activity against tumor cells .
Table 3: Anticancer Activities of Pyridoindoles
| Compound | Activity | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|---|
| Pyridoindole derivatives | CDK inhibition | HeLa cells | 0.36 | |
| Other derivatives | Antiproliferative | A375 cells | 1.8 |
The biological activities of this compound can be attributed to several mechanisms:
- Receptor Modulation : The compound modulates various GPCRs implicated in neurotransmission and neuroprotection.
- Inhibition of Kinases : It inhibits key kinases involved in cell cycle regulation and proliferation.
- Antioxidant Activity : Some derivatives exhibit antioxidant properties that contribute to their neuroprotective and anticancer effects.
Case Studies
Recent studies have provided insights into the therapeutic potential of pyridoindoles:
- A study demonstrated that a specific derivative significantly reduced neuronal cell death in models of neurodegeneration by enhancing neurotrophic factor signaling pathways.
- Another investigation revealed that certain pyridoindole derivatives effectively inhibited the growth of resistant cancer cell lines through targeted kinase inhibition.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1H,2H,3H,4H,5H-Pyrido[4,3-b]indole-6-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via thermal electrocyclization of 1-aza-6π-electron systems, as demonstrated using (E)-3-(indol-3-yl)acrylic acid derivatives under microwave-assisted conditions. Key steps include Curtius rearrangement and cyclization, with yields optimized by controlling microwave power (e.g., 150–200 W) and solvent polarity (e.g., DMF or toluene) . Alternative routes involve multi-step protocols starting from pyridine or indole precursors, where catalyst selection (e.g., palladium or copper) and temperature gradients (80–120°C) significantly impact purity and efficiency .
Q. How is the structural integrity of this compound validated during synthesis?
- Methodological Answer : Structural confirmation relies on spectroscopic techniques:
- ¹H/¹³C NMR : Peaks for the indole NH (δ 10.2–11.5 ppm) and carboxylic acid protons (δ 12.5–13.0 ppm) are critical markers.
- HRMS : Molecular ion [M+H]⁺ should align with the theoretical mass (e.g., Mol. Wt. 438.49 for Fmoc-protected derivatives) .
- XRD : Crystallographic data confirm the fused bicyclic framework and hydrogen-bonding patterns in the solid state .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to mitigate skin/eye exposure (GHS H315/H319) .
- Ventilation : Employ fume hoods to prevent inhalation of airborne particles (GHS H335) .
- Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb solids using vermiculite .
Advanced Research Questions
Q. What mechanistic pathways govern the electrocyclization of precursors to form the pyridoindole core?
- Methodological Answer : The reaction proceeds via a 6π-electrocyclic mechanism, where the conjugated diene system in (E)-3-(indol-3-yl)acrylic acid undergoes ring closure under thermal or microwave irradiation. Density Functional Theory (DFT) calculations predict a suprafacial transition state with activation energies of ~25–30 kcal/mol, validated by kinetic studies using variable-temperature NMR . Solvent polarity (e.g., DMF vs. toluene) modulates reaction rates by stabilizing dipolar intermediates .
Q. How does substituent variation on the indole or pyridine rings affect bioactivity?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal:
- Antimicrobial Activity : Electron-withdrawing groups (e.g., -NO₂ at C5) enhance bacterial membrane disruption, with MIC values ≤8 µg/mL against S. aureus .
- Anticancer Potential : Methyl or fluoro substituents at C8 improve topoisomerase II inhibition (IC₅₀ ~2–5 µM in MCF-7 cells) by increasing lipophilicity and DNA intercalation .
- Toxicity : Carboxylic acid derivatives show reduced cytotoxicity (LD₅₀ >500 mg/kg in mice) compared to ester analogs .
Q. What strategies optimize the compound’s solubility for in vivo pharmacokinetic studies?
- Methodological Answer :
- Salt Formation : Sodium or potassium salts of the carboxylic acid moiety improve aqueous solubility (e.g., >50 mg/mL at pH 7.4) .
- Prodrug Design : Ethyl or benzyl esters undergo enzymatic hydrolysis in serum, enhancing bioavailability (t₁/₂ = 4–6 hours in rat plasma) .
- Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles achieve sustained release (85% payload over 72 hours) with <5% burst release .
Q. How do computational models predict the compound’s interaction with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (AMBER) identify key binding motifs:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
